1-Arachidonoyl Glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

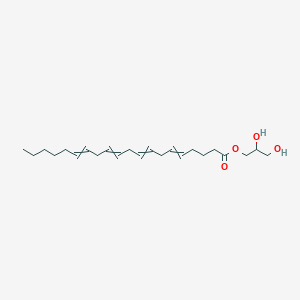

1-Arachidonoyl Glycerol, also known as this compound, is a useful research compound. Its molecular formula is C23H38O4 and its molecular weight is 378.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Arachidonoyl glycerol (1-AG) is a significant endocannabinoid compound that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article explores the biological activity of 1-AG, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.

Overview of this compound

1-AG is an isomer of 2-arachidonoylglycerol (2-AG), both of which are derived from arachidonic acid. While 2-AG is more widely studied and recognized for its potent agonistic effects on cannabinoid receptors CB1 and CB2, 1-AG also exhibits biological activity, albeit typically at higher concentrations than 2-AG. The significance of 1-AG lies in its potential to modulate endocannabinoid signaling and influence various physiological responses.

1-AG primarily exerts its effects through the activation of cannabinoid receptors:

- CB1 Receptor Activation : 1-AG has been shown to activate CB1 receptors, which are predominantly found in the central nervous system. This activation leads to various neurophysiological effects, including modulation of neurotransmitter release and pain perception .

- Calcium Signaling : Research indicates that 1-AG can induce calcium transients in cells expressing CB1 receptors, contributing to its biological effects. However, the concentration required for effective signaling is approximately three times higher than that of 2-AG .

Pharmacological Effects

The pharmacological properties of 1-AG encompass a range of biological activities:

- Inhibition of Lipase Activity : Studies have demonstrated that 1-AG can inhibit the hydrolysis of other glycerol derivatives, suggesting a role in regulating lipid metabolism. It has been observed to inhibit the hydrolysis of [3H]2-oleoylglycerol with a pI50 value indicating significant inhibitory capacity .

- Neuroprotective Properties : There is evidence suggesting that 1-AG may offer neuroprotective benefits. For instance, compounds that modulate endocannabinoid levels, including 1-AG, have been linked to reduced neuronal damage in models of ischemic stroke .

Comparative Analysis with 2-Arachidonoyl Glycerol

| Property | This compound (1-AG) | 2-Arachidonoyl Glycerol (2-AG) |

|---|---|---|

| Potency | Lower potency compared to 2-AG | Higher potency as a CB receptor agonist |

| Receptor Affinity | Moderate | High |

| Concentration for Activity | Higher required for effects | Lower required for effects |

| Biological Effects | Inhibits lipase activity; neuroprotection | Analgesic; appetite stimulation |

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of 1-AG:

- Neuroprotective Effects : A study indicated that chronic morphine exposure alters endocannabinoid levels, particularly reducing 2-AG while not affecting anandamide levels. This suggests a compensatory mechanism involving other endocannabinoids like 1-AG .

- Pain Modulation : Research has shown that administration of β-caryophyllene (BCP), which inhibits monoacylglycerol lipase (MAGL), leads to increased levels of both 2-AG and potentially 1-AG. This increase correlates with analgesic effects in pain models .

- Endocannabinoid Signaling : Investigations into the dynamics between 1-AG and 2-AG reveal that the isomerization process can yield biologically active compounds that compete for binding at cannabinoid receptors, influencing overall signaling efficacy .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPCOKIYJYGMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276149, DTXSID60865773 |

Source

|

| Record name | 1-Arachidonoyl Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxypropyl icosa-5,8,11,14-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129691-05-0 |

Source

|

| Record name | 1-Arachidonoyl Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.